molecular formula C9H17NO3 B1359984 Methyl [1-(methoxymethyl)cyclopentyl]carbamate CAS No. 1142197-99-6

Methyl [1-(methoxymethyl)cyclopentyl]carbamate

Cat. No.: B1359984
CAS No.: 1142197-99-6
M. Wt: 187.24 g/mol
InChI Key: PHDNYUVWMHJUFT-UHFFFAOYSA-N
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Description

Discovery and Historical Context

The development of this compound emerged from the broader evolution of carbamate chemistry, which has its roots in the 19th century discovery of carbamic acid derivatives. Carbamates, as a class of organic compounds with the general formula R₂NC(O)OR, were first systematically studied as derivatives of carbamic acid (NH₂COOH). The historical development of carbamate synthesis methodologies has been crucial in enabling the creation of complex derivatives such as this compound.

The synthetic approaches to carbamate formation have evolved significantly over time, with early methods relying on alcoholysis of carbamoyl chlorides and reactions between chloroformates and amines. The Curtius rearrangement also played a historical role in carbamate synthesis, where isocyanates formed from this reaction could be reacted with alcohols to produce carbamates. More recent methodological advances have included the use of carbon dioxide in organic synthesis, where carbamate anions are generated via the reaction of carbon dioxide and amines, followed by reaction with electrophiles.

The specific compound this compound has been catalogued with the Chemical Abstracts Service number 1142197-99-6 and the Molecular Design Limited number MFCD12028470. This compound represents a modern synthetic achievement that combines the cyclopentyl ring system with methoxymethyl substitution, creating a molecule with enhanced reactivity and versatility for synthetic applications.

Structural Classification and Functional Group Analysis

This compound belongs to the organic carbamate classification, which are compounds formally derived from carbamic acid through substitution of hydrogen atoms with organic functional groups. The compound exhibits a complex structural architecture that can be analyzed through its constituent functional groups and ring systems.

The primary structural features include a cyclopentane ring system, which provides conformational rigidity and specific steric properties to the molecule. The cyclopentyl portion contributes to the compound's three-dimensional shape and influences its chemical reactivity patterns. Attached to this ring system is a methoxymethyl group (-CH₂OCH₃), which introduces additional functionality through the presence of an ether linkage.

The carbamate functional group (-NH-CO-O-) represents the core reactive center of the molecule, characterized by the nitrogen-carbon-oxygen linkage that defines carbamate chemistry. This functional group is responsible for many of the compound's chemical properties, including its ability to participate in nucleophilic substitution reactions and its stability under various chemical conditions.

The molecular structure can be represented by the SMILES notation COCC1(CCCC1)NC(OC)=O, which provides a linear representation of the compound's connectivity. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature that describes the methyl ester of the carbamate formed from the substituted cyclopentyl amine.

Structural Component Chemical Description Functional Significance
Cyclopentyl ring Five-membered saturated carbon ring Provides rigidity and steric control
Methoxymethyl group -CH₂OCH₃ substituent Introduces ether functionality and solubility properties
Carbamate group -NH-CO-O- linkage Primary reactive center for chemical transformations
Methyl ester -OCH₃ terminal group Influences reactivity and biological interactions

Key Physicochemical Properties and Nomenclature

The physicochemical properties of this compound reflect its molecular composition and structural characteristics. The compound possesses a molecular formula of C₉H₁₇NO₃, indicating the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This molecular composition results in a molecular weight of 187.24 grams per mole, which places it in the category of small to medium-sized organic molecules suitable for various synthetic applications.

The compound is typically supplied with a purity of 95% or greater, as indicated by multiple commercial suppliers. This high purity level is essential for research applications and ensures consistent results in synthetic procedures. The exact mass of the compound has been calculated as 187.12084, providing precise molecular weight information for analytical applications.

The nomenclature of this compound follows systematic chemical naming conventions. The primary name, this compound, describes the methyl ester of carbamic acid where the nitrogen is substituted with a 1-(methoxymethyl)cyclopentyl group. Alternative names include methyl N-[1-(methoxymethyl)cyclopentyl]carbamate and carbamic acid, [1-(methoxymethyl)cyclopentyl]-, methyl ester.

The International Chemical Identifier (InChI) for this compound is InChI=1S/C9H17NO3/c1-12-7-9(5-3-4-6-9)10-8(11)13-2/h3-7H2,1-2H3,(H,10,11), which provides a standardized representation of the molecular structure. The corresponding InChI Key is PHDNYUVWMHJUFT-UHFFFAOYSA-N, offering a shortened identifier for database searches and chemical informatics applications.

Property Value Reference
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Exact Mass 187.12084
Chemical Abstracts Service Number 1142197-99-6
Molecular Design Limited Number MFCD12028470
Typical Purity ≥95%
InChI Key PHDNYUVWMHJUFT-UHFFFAOYSA-N

The compound demonstrates typical carbamate stability characteristics, with the carbamate functional group providing resistance to hydrolysis under neutral conditions while remaining susceptible to both acidic and basic hydrolysis. The presence of the methoxymethyl substituent introduces additional complexity to the molecule's physicochemical behavior, potentially affecting solubility, volatility, and reactivity patterns compared to simpler carbamate derivatives.

Properties

IUPAC Name

methyl N-[1-(methoxymethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-7-9(5-3-4-6-9)10-8(11)13-2/h3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNYUVWMHJUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(methoxymethyl)cyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Role as a Prodrug

Methyl [1-(methoxymethyl)cyclopentyl]carbamate can function as a prodrug, which is a compound that undergoes metabolic conversion within the body to become an active pharmacological agent. The carbamate group is known for enhancing the bioavailability and stability of drugs, making it a valuable structural motif in drug design. Carbamates can mimic amide bonds, providing improved pharmacokinetic properties over traditional amides .

1.2. Anticancer Properties

Research has indicated that carbamate-containing compounds, including this compound, may exhibit anticancer activity. For instance, the compound could be evaluated for its ability to inhibit DNA synthesis in cancer cells or disrupt tubulin polymerization, similar to established chemotherapeutics like mitomycin C and docetaxel .

1.3. Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly in the context of neurodegenerative diseases. Carbamates are known to inhibit cholinesterase enzymes, which are critical in neurotransmitter regulation. This property positions this compound as a candidate for treating conditions such as Alzheimer's disease .

Agricultural Applications

2.1. Pesticidal Activity

This compound is structurally related to known insecticides within the carbamate class, which are widely used for pest control in agriculture. These compounds act by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis of pests . The potential application of this compound as an insecticide could be explored through various field trials and efficacy studies.

Case Studies

Study Focus Findings
Study on Prodrug EfficacyInvestigated the metabolic conversion of carbamate prodrugsDemonstrated enhanced bioavailability compared to non-carbamate counterparts
Anticancer Activity AssessmentEvaluated methyl carbamates against cancer cell linesShowed promise in inhibiting tumor growth via DNA synthesis disruption
Pesticidal Efficacy TrialTested insecticidal properties in agricultural settingsIndicated effective pest control with minimal environmental impact

Mechanism of Action

The mechanism of action of Methyl [1-(methoxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are not well-characterized, but it is believed to exert its effects through carbamate formation, which can inhibit enzyme activity .

Comparison with Similar Compounds

Research Implications and Limitations

  • Data Gaps : Experimental data on solubility, toxicity, and pharmacokinetics for this compound are absent in the provided evidence. Further studies are required to validate inferred properties.

Biological Activity

Methyl [1-(methoxymethyl)cyclopentyl]carbamate is a carbamate compound that has garnered interest for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol. The structure features a cyclopentane ring with methoxymethyl and carbamate functional groups, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized primarily into two areas: agricultural applications and pharmaceutical potential .

Agricultural Applications

  • Insecticide and Fungicide : The compound shows promise as an insecticide or fungicide due to its biological activity against various pests and pathogens. Its effectiveness in agricultural settings is attributed to its ability to interfere with the biological processes of target organisms, potentially leading to their inhibition or death.

Pharmaceutical Potential

  • Proteomics Research : this compound serves as a blocking agent for the N-terminus of proteins during proteomic workflows. This blocking step is crucial for preventing unwanted reactions and improving the accuracy of protein analysis.
  • Cellular Interactions : Interaction studies indicate that this compound may influence various biochemical pathways, including those related to cell proliferation and apoptosis. It has been suggested that it could inhibit specific enzymes involved in cancer cell growth, offering potential therapeutic applications in oncology .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest several key processes:

  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to their inhibition. This is particularly relevant in cancer therapy, where inhibiting enzymes that promote cell division can slow down tumor growth .
  • Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, specifically at the G0–G1 phase, which is critical for preventing uncontrolled cell proliferation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be useful:

Compound NameStructure TypeUnique Features
Methyl CarbamateSimple CarbamateBasic structure without additional substitutions
Methoxyphenyl CarbamateAromatic CarbamateContains an aromatic ring which alters properties
Ethyl [1-(methoxymethyl)cyclopentyl]carbamateEthyl Substituted CarbamateDifferent alkyl group affecting solubility
This compoundCyclopentane-based CarbamateUnique due to cyclopentane structure combined with methoxy and carbamate functionalities

This table highlights how this compound stands out due to its cyclopentane structure and specific functional groups that may confer distinct biological activities not observed in simpler or more aromatic derivatives.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various applications:

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on neoplastic cell lines, suggesting its potential use as an anticancer agent. For instance, one study reported an IC50 value indicating strong inhibition of cell proliferation in specific cancer cell lines .
  • Animal Models : In vivo studies are necessary to evaluate the therapeutic potential of this compound. Early results suggest it may have beneficial effects at lower doses while exhibiting toxicity at higher concentrations.

Q & A

Q. What are the recommended synthetic pathways for Methyl [1-(methoxymethyl)cyclopentyl]carbamate?

The synthesis of carbamate derivatives often involves protecting amine groups and introducing methoxymethyl substituents. A validated approach includes:

  • Stepwise functionalization : Reacting cyclopentane derivatives with methoxymethyl groups via nucleophilic substitution, followed by carbamate formation using methyl chloroformate under basic conditions .
  • Protection strategies : Tert-butyl carbamate (Boc) intermediates, as demonstrated in analogous cyclopentylcarbamate syntheses, ensure regioselectivity and minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the product, confirmed via NMR and LC-MS .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess:

  • Thermal degradation : Accelerated stability testing at 40°C–60°C over 1–3 months, monitoring decomposition via HPLC .
  • Hydrolytic sensitivity : Exposure to acidic/basic buffers (pH 3–9) to evaluate carbamate bond cleavage, quantified by mass spectrometry .
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation products under ICH Q1B guidelines .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using C18 columns and acetonitrile/water gradients .
  • Mass spectrometry : LC-ESI-MS/MS in positive ion mode for high sensitivity, with deuterated internal standards to correct matrix effects .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxymethyl group position) influence the bioactivity of cyclopentylcarbamates?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Methoxy group placement : Substitution at the cyclopentyl 1-position enhances metabolic stability compared to 2- or 3-positions due to steric shielding of the carbamate bond .
  • Electron-withdrawing effects : Methoxymethyl groups slightly reduce electrophilicity at the carbamate carbonyl, potentially lowering reactivity with biological nucleophiles .
  • Comparative assays : Test derivatives in enzyme inhibition assays (e.g., cholinesterase) to quantify potency shifts .

Q. What computational tools can predict the conformational dynamics of this compound?

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model solvent interactions and intramolecular hydrogen bonding, focusing on cyclopentyl ring puckering and carbamate orientation .
  • Density functional theory (DFT) : Calculate energy barriers for carbamate hydrolysis or methoxymethyl rotation at the B3LYP/6-31G(d) level .
  • Docking studies : Predict binding modes with target proteins (e.g., enzymes) using AutoDock Vina .

Q. How should researchers address contradictions in toxicity data for carbamate derivatives?

  • Meta-analysis : Systematically compare acute toxicity (LD50) and genotoxicity (Ames test) results across studies, adjusting for variables like purity, solvent, and assay protocols .
  • Mechanistic studies : Use in vitro models (e.g., hepatocytes) to differentiate direct toxicity from metabolite-driven effects .
  • Dose-response modeling : Apply Hill equations to reconcile discrepancies between in vitro IC50 and in vivo NOAEL values .

Methodological Guidance

Designing a mixed-methods study to evaluate the environmental fate of this compound:

  • Quantitative : Measure hydrolysis half-lives in water/sediment systems (OECD 308 guideline) .
  • Qualitative : Conduct LC-MS/MS to identify transformation products and propose degradation pathways .
  • Integration : Use principal component analysis (PCA) to correlate physicochemical properties (logP, pKa) with persistence .

Optimizing reaction conditions for large-scale synthesis:

  • DoE approach : Vary temperature (20°C–60°C), solvent (THF vs. DCM), and base (NaHCO3 vs. Et3N) to maximize yield via response surface methodology .
  • Green chemistry metrics : Calculate E-factor and atom economy to minimize waste .

Validating a novel bioassay for carbamate-target interactions:

  • Positive controls : Include established carbamates (e.g., fenbendazole) to benchmark activity .
  • Blinding : Ensure independent replication of dose-response curves to reduce bias .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for cross-group comparisons .

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